

Application Notes and Protocols for In Vivo Delivery of Ddr1-IN-4

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo delivery of **Ddr1-IN-4**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation. The following information is intended to guide researchers in preclinical studies evaluating the therapeutic potential of this compound.

Ddr1-IN-4 is a small molecule inhibitor with high selectivity for DDR1 over DDR2, demonstrating potential in preclinical models for conditions such as Alport syndrome by mitigating tissue damage and preserving renal function.[1][2][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of **Ddr1-IN-4** is provided in the table below. This information is crucial for formulation and in vivo study design.



Property	Value	Reference
Molecular Weight	565.34 g/mol	[1]
Formula	C23H20BrF3N6O3	[1]
IC50 (DDR1)	29 nM	[1][2]
IC50 (DDR2)	1.9 μΜ	[1][2]
Solubility	DMSO: 200-250 mg/mL (requires sonication)	[1][2]
In Vivo Efficacy	90 mg/kg via intraperitoneal injection in a mouse model of Alport syndrome reduced fibrosis and preserved renal function.	[1][2][3]

Experimental Protocols

I. Preparation of Ddr1-IN-4 Formulation for In Vivo Administration

This protocol describes the preparation of a **Ddr1-IN-4** formulation suitable for intraperitoneal injection in animal models. Due to the poor aqueous solubility of many kinase inhibitors, a cosolvent system is utilized.

Materials:

- Ddr1-IN-4 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)



- Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator bath

Procedure:

- Prepare the **Ddr1-IN-4** stock solution:
 - Accurately weigh the desired amount of Ddr1-IN-4 powder.
 - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 200 mg/mL).
 - Sonication is recommended to ensure complete dissolution.[1][2]
- Prepare the vehicle solution:
 - In a sterile conical tube, combine the vehicle components in the following ratio: 30% PEG300, 5% Tween 80, and 65% Saline/PBS.
 - For example, to prepare 10 mL of vehicle, mix 3 mL of PEG300, 0.5 mL of Tween 80, and
 6.5 mL of Saline/PBS.
 - Vortex the mixture thoroughly until it forms a clear, homogenous solution.
- Prepare the final **Ddr1-IN-4** formulation:
 - A suggested formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
 - To prepare the final formulation, slowly add the **Ddr1-IN-4** stock solution (in DMSO) to the prepared vehicle solution to achieve the desired final concentration.
 - For example, to prepare 1 mL of a 9 mg/mL dosing solution (for a 90 mg/kg dose in a 20g mouse with a 200 μL injection volume), you would mix:



- 50 μL of a 180 mg/mL **Ddr1-IN-4** in DMSO stock.
- **■** 300 μL of PEG300.
- 50 μL of Tween 80.
- 600 μL of Saline/PBS.
- Vortex the final formulation thoroughly to ensure homogeneity. The solution should be clear.

Note: This formulation is a reference.[1] The final formulation may need to be optimized based on the specific animal model, route of administration, and desired dosing volume.

II. In Vivo Administration via Intraperitoneal (IP) Injection

This protocol outlines the procedure for administering the prepared **Ddr1-IN-4** formulation to a mouse model via intraperitoneal injection.

Materials:

- Prepared **Ddr1-IN-4** formulation
- Appropriate animal model (e.g., Col4a3-/- mice for Alport syndrome studies)[2][3]
- Sterile syringes (e.g., 1 mL tuberculin syringes)
- Sterile needles (e.g., 27-30 gauge)
- Animal scale
- 70% ethanol for disinfection
- Appropriate personal protective equipment (PPE)

Procedure:

Animal Preparation:



- Weigh each animal accurately to calculate the precise injection volume.
- Properly restrain the animal. For IP injection in mice, this typically involves securing the animal to expose the abdomen.

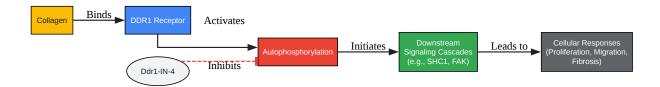
Injection Site:

 The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

Administration:

- o Draw the calculated volume of the **Ddr1-IN-4** formulation into a sterile syringe.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
- Slowly inject the formulation.
- Post-Injection Monitoring:
 - Return the animal to its cage and monitor for any immediate adverse reactions.
 - Continue with the predetermined dosing schedule (e.g., daily injections).

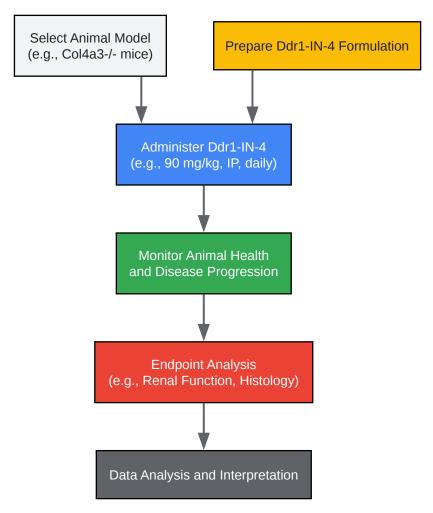
Visual Representations DDR1 Signaling Pathway



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Caption: DDR1 signaling pathway and the inhibitory action of Ddr1-IN-4.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical experimental workflow for an in vivo study with **Ddr1-IN-4**.

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